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molecular formula C16H22ClNO3 B1603842 Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 235109-63-4

Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B1603842
M. Wt: 311.8 g/mol
InChI Key: ZUCCFQYHVLRASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328091B2

Procedure details

n-Butyl lithium (16 mL, 2.5M solution in hexanes, 39.9 mmol) was added to a solution of 1-bromo-4-chlorobenzene (8.62 g, 45.0 mmol) in anhydrous THF (100 mL) at −78° C. under nitrogen. After 30 minutes at −78° C., 1-Boc-piperidone (6.62 g, 33.2 mmol) was added dropwise as a solution in anhydrous THF (5 mL). After 30 minutes at −78° C., the reaction was quenched with a saturated NH4Cl solution (100 mL), extracted with EtOAc (2×100 mL). The combined organics were dried (Na2SO4), filtered and concentrated. The crude product was purified by silica gel chromatography, eluting with EtOAc/hexane (0-40%) to give tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate (7.64 g, 74% yield). 1H NMR (CDCl3, 400 MHz) δ 7.38 (d, J=7.2 Hz, 2H), 7.15 (d, J=7.3 Hz, 2H), 3.94 (br s, 2H), 3.18 (br s, 2H), 1.89 (br s, 2H), 1.46 (s, 11H). LCMS: M+1 312.2.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
8.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1.[C:14]([N:21]1[CH2:26][CH2:25][CH2:24][CH2:23][C:22]1=O)([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C1C[O:31]CC1>>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:24]2([OH:31])[CH2:25][CH2:26][N:21]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:22][CH2:23]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8.62 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
6.62 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(CCCC1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes at −78° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with a saturated NH4Cl solution (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with EtOAc/hexane (0-40%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.64 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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